molecular formula C9H9NO5 B6611546 4-methoxy-2-methyl-3-nitrobenzoic acid CAS No. 2383249-84-9

4-methoxy-2-methyl-3-nitrobenzoic acid

Cat. No. B6611546
CAS RN: 2383249-84-9
M. Wt: 211.17 g/mol
InChI Key: SYDRTJUSQRGHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-methyl-3-nitrobenzoic acid (MMB-NO2) is a nitrobenzoic acid derivative that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and it has been used as a scavenger for nitric oxide in biochemical studies. In addition, MMB-NO2 has been studied as a potential therapeutic agent for certain types of cancer.

Mechanism of Action

4-methoxy-2-methyl-3-nitrobenzoic acid acts as a scavenger for nitric oxide, which is a key signaling molecule in the body. It binds to nitric oxide and forms a nitroso compound, which can then be detoxified by enzymes in the body. In addition, 4-methoxy-2-methyl-3-nitrobenzoic acid has been shown to inhibit the growth of certain types of cancer cells by targeting their mitochondria and inducing apoptosis.
Biochemical and Physiological Effects
4-methoxy-2-methyl-3-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role as a nitric oxide scavenger, it has been shown to inhibit the growth of certain types of cancer cells and to induce apoptosis in those cells. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-2-methyl-3-nitrobenzoic acid for laboratory experiments include its low cost, its availability, and its wide range of applications. Additionally, 4-methoxy-2-methyl-3-nitrobenzoic acid has been shown to be relatively non-toxic and to have a low environmental impact. However, there are some limitations to using 4-methoxy-2-methyl-3-nitrobenzoic acid for laboratory experiments. For example, it is not soluble in water, and it can be difficult to store.

Future Directions

There are a number of potential future directions for research involving 4-methoxy-2-methyl-3-nitrobenzoic acid. One potential area of research is the development of new synthetic methods for the preparation of 4-methoxy-2-methyl-3-nitrobenzoic acid. Additionally, research could be conducted to further explore its potential therapeutic applications, as well as its anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, research could be conducted to further explore its potential uses as a reagent in organic synthesis and its potential applications in biomedical research. Finally, research could be conducted to further explore its environmental impact and its potential uses in environmental remediation.

Synthesis Methods

4-methoxy-2-methyl-3-nitrobenzoic acid is synthesized by a two-step process. First, 4-methoxy-2-methylbenzoic acid is reacted with nitric acid to form 4-methoxy-2-methyl-3-nitrobenzoic acid. The second step involves the reaction of 4-methoxy-2-methyl-3-nitrobenzoic acid with a base such as sodium hydroxide to form 4-methoxy-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

4-methoxy-2-methyl-3-nitrobenzoic acid has been studied extensively for its potential applications in scientific research. It has been used as a scavenger for nitric oxide in biochemical studies, and it has been studied as a potential therapeutic agent for certain types of cancer. Additionally, 4-methoxy-2-methyl-3-nitrobenzoic acid has been used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.

properties

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRTJUSQRGHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-3-nitrobenzoic acid

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